N1-(3-chloro-4-methylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide
Description
N1-(3-chloro-4-methylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide is a bifunctional oxalamide derivative characterized by a 3-chloro-4-methylphenyl moiety at the N1 position and a 2-hydroxyethyl group linked to a 4-(dimethylamino)phenyl ring at the N2 position. The dimethylamino group enhances hydrophilicity and may influence receptor binding, while the chloro and methyl substituents contribute to steric and electronic effects.
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3/c1-12-4-7-14(10-16(12)20)22-19(26)18(25)21-11-17(24)13-5-8-15(9-6-13)23(2)3/h4-10,17,24H,11H2,1-3H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJSRCLBTJKNHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-chloro-4-methylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide is a synthetic organic compound belonging to the oxalamide class. Its complex structure, characterized by multiple functional groups, makes it a subject of interest in medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, synthesis, and potential applications based on diverse research findings.
Synthesis
The synthesis of this compound involves several key steps:
- Reagents : The synthesis typically employs (2,4-dinitro-phenyl)hydrazine and 1-(3-chloro-4-methylphenyl)ethan-1-one as starting materials.
- Conditions : The reaction is conducted in ethanol under reflux conditions, followed by purification through recrystallization.
- Characterization : Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are utilized to confirm the structure and purity of the compound .
Research indicates that compounds similar to this compound may exhibit biological activities through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in cellular signaling pathways, potentially modulating kinase activity related to cell proliferation and apoptosis .
- Anticancer Properties : Similar oxalamides have shown promising anticancer activity by interfering with tumor growth mechanisms. This is particularly relevant for targeting cancer cell lines such as HeLa and HCT116 .
Case Studies and Research Findings
Several studies have explored the biological properties of related compounds:
- Anticancer Activity : A study demonstrated that oxalamide derivatives exhibited significant cytotoxic effects against various cancer cell lines, including HeLa and MCF7. The mechanism was attributed to apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Research on similar oxalamides indicated that they possess antimicrobial activity against a range of bacterial strains. The effectiveness was evaluated using the well-diffusion method, showing notable inhibition zones against pathogens like Staphylococcus aureus .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural variations among oxalamide derivatives include:
Key Observations :
- The target’s 3-chloro-4-methylphenyl group provides steric bulk compared to the simpler 4-chlorophenyl in compounds.
- The dimethylamino group in the target enhances solubility relative to thiazole or trifluoromethyl substituents in analogs .
- Flavoring oxalamides () prioritize safety, while antiviral analogs () focus on bioactivity.
Physicochemical Properties
- The hydroxyethyl linker in the target and compounds may improve aqueous solubility compared to purely aromatic substituents.
Insights :
- The target’s dimethylamino group may necessitate protective strategies during synthesis to prevent undesired side reactions.
- Lower yields in (36–53%) and (23–52%) highlight challenges in stereoselectivity and dimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
